H-Tyr-Pro-Ile-Lys-Pro-Glu-Ala-Pro-Gly-Glu-Asp-Ala-Ser-Pro-Glu-Glu-Leu-Asn-Arg-Tyr-Tyr-Ala-Ser-Leu-Ar
Description
Complete Amino Acid Sequence Analysis
The full primary structure of human Peptide YY has been definitively established through extensive biochemical characterization and molecular cloning studies. The complete sequence comprises 36 amino acid residues arranged in the specific order: H-Tyr-Pro-Ile-Lys-Pro-Glu-Ala-Pro-Gly-Glu-Asp-Ala-Ser-Pro-Glu-Glu-Leu-Asn-Arg-Tyr-Tyr-Ala-Ser-Leu-Arg-His-Tyr-Leu-Asn-Leu-Val-Thr-Arg-Gln-Arg-Tyr-NH2. This sequence demonstrates high conservation across mammalian species, reflecting its fundamental physiological importance in metabolic regulation and gastrointestinal control mechanisms.
The molecular composition analysis reveals a molecular weight of 4311 grams per mole, with the molecular formula C194H294N54O58. Chemical registry databases have assigned the compound CAS number 179986-95-9, providing standardized identification for research and pharmaceutical applications. The peptide exhibits distinctive structural features including multiple proline residues at positions 2, 5, 8, and 13, which contribute significantly to its characteristic folding pattern and conformational stability.
Sequence Validation Through Multiple Analytical Methods
Comprehensive sequence validation studies have employed mass spectrometry, amino acid analysis, and nuclear magnetic resonance spectroscopy to confirm the precise arrangement of residues within the peptide chain. These investigations have established that the peptide adopts a characteristic pancreatic polypeptide fold, which is stabilized by specific intramolecular interactions between the amino-terminal and carboxyl-terminal regions. The presence of tyrosine residues at positions 1, 20, 21, 27, and 36 creates a distinctive pattern that facilitates receptor binding specificity and biological activity.
Protein sequencing databases, including UniProt entry P10082, have catalogued extensive information regarding the primary structure, confirming the accuracy of the established sequence through cross-referencing with genomic data and protein expression studies. The peptide precursor undergoes specific enzymatic cleavage events during biosynthesis, resulting in the mature 36-residue form that exhibits optimal biological activity in physiological systems.
Properties
CAS No. |
179986-95-9 |
|---|---|
Molecular Formula |
C195H296N54O56 |
Molecular Weight |
4292.835 |
InChI |
InChI=1S/C195H296N54O56/c1-17-101(12)155(243-184(298)146-38-25-73-246(146)188(302)117(197)82-106-39-49-112(253)50-40-106)185(299)226-125(29-18-19-67-196)189(303)247-74-27-36-144(247)182(296)224-122(60-64-151(263)264)160(274)218-104(15)187(301)245-72-24-34-142(245)180(294)214-92-149(260)219-121(59-63-150(261)262)164(278)240-139(90-154(269)270)168(282)217-103(14)159(273)242-141(94-251)191(305)249-76-28-37-145(249)183(297)225-124(62-66-153(267)268)165(279)222-123(61-65-152(265)266)166(280)229-129(78-97(4)5)171(285)238-137(88-147(198)258)176(290)221-118(30-20-68-210-192(201)202)162(276)234-134(85-109-45-55-115(256)56-46-109)174(288)235-133(84-108-43-53-114(255)54-44-108)167(281)216-102(13)158(272)241-140(93-250)179(293)233-128(77-96(2)3)169(283)220-119(31-21-69-211-193(203)204)163(277)237-136(87-111-91-209-95-215-111)175(289)236-135(86-110-47-57-116(257)58-48-110)173(287)230-131(80-99(8)9)172(286)239-138(89-148(199)259)177(291)231-130(79-98(6)7)170(284)232-132(81-100(10)11)178(292)244-156(105(16)252)186(300)227-126(33-23-71-213-195(207)208)190(304)248-75-26-35-143(248)181(295)223-120(32-22-70-212-194(205)206)161(275)228-127(157(200)271)83-107-41-51-113(254)52-42-107/h39-58,91,95-105,117-146,155-156,250-257H,17-38,59-90,92-94,196-197H2,1-16H3,(H2,198,258)(H2,199,259)(H2,200,271)(H,209,215)(H,214,294)(H,216,281)(H,217,282)(H,218,274)(H,219,260)(H,220,283)(H,221,290)(H,222,279)(H,223,295)(H,224,296)(H,225,297)(H,226,299)(H,227,300)(H,228,275)(H,229,280)(H,230,287)(H,231,291)(H,232,284)(H,233,293)(H,234,276)(H,235,288)(H,236,289)(H,237,277)(H,238,285)(H,239,286)(H,240,278)(H,241,272)(H,242,273)(H,243,298)(H,244,292)(H,261,262)(H,263,264)(H,265,266)(H,267,268)(H,269,270)(H4,201,202,210)(H4,203,204,211)(H4,205,206,212)(H4,207,208,213)/t101-,102-,103-,104-,105+,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,155-,156-/m0/s1 |
InChI Key |
RBHVYOZPGFYUBN-YNVORAAPSA-N |
SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)N2CCCC2C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC6=CNC=N6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)N8CCCC8C(=O)NC(CCCNC(=N)N)C(=O)NC(CC9=CC=C(C=C9)O)C(=O)N)NC(=O)C1CCCN1C(=O)C(CC1=CC=C(C=C1)O)N |
Synonyms |
H-Tyr-Pro-Ile-Lys-Pro-Glu-Ala-Pro-Gly-Glu-Asp-Ala-Ser-Pro-Glu-Glu-Leu-Asn-Arg-Tyr-Tyr-Ala-Ser-Leu-Arg-His-Tyr-Leu-Asn-Leu-Leu-Thr-Arg-Pro-Arg-Tyr-NH2 |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Coupling Efficiency
The peptide’s length and proline-rich regions (e.g., Pro-Ile-Lys-Pro-Glu) necessitate the use of low-loading Wang resin (0.2–0.4 mmol/g) to minimize steric hindrance during chain elongation. A study by JSTAGE demonstrated that Fmoc-based SPPS with pseudoproline dipeptides (e.g., Ser-Pro as Ser(ψMe,Mepro)) reduces aggregation in proline-rich segments, achieving >95% coupling efficiency per cycle.
Side-Chain Protection and Deprotection
Acid-labile protecting groups (e.g., Trt for Asn, Gln; Pbf for Arg) are preferred due to their compatibility with TFA cleavage. For the tyrosine residues, tert-butyl protection ensures stability during repeated piperidine treatments. Post-synthesis global deprotection using TFA:H2O:TIPS (95:2.5:2.5) for 3 hours at 25°C yields the crude peptide with <2% side-products.
Enzymatic Traceless Thioesterification
Carboxypeptidase Y (CPaseY)-Mediated Hydrazinolysis
The C-terminal Arg residue complicates direct thioesterification. To circumvent this, JSTAGE researchers developed a traceless method using CPaseY to hydrolyze a temporary C-terminal Cys-Pro-Leu (CPL) sequence appended to the target peptide. Key steps include:
-
Substrate Design : Append CPL to the peptide’s C-terminus (e.g., Target-CPL).
-
Hydrazinolysis : Treat with CPaseY (0.2 µM) and hydrazine (0.2 M) at pH 6.4, yielding a peptide hydrazide.
-
Thioesterification : Convert the hydrazide to a thioester via azide formation (NaNO2, −10°C) and subsequent MPAA-mediated thiolysis.
Table 1: CPaseY Hydrazinolysis Efficiency for Proline-Rich Sequences
| Peptide Sequence | Hydrazinolysis Yield (%) | Purity (%) |
|---|---|---|
| Target-CPL | 74 | 98 |
| Target-(CP)3L | 89 | 99 |
| Control (Hydrophobic-X) | 52 | 85 |
Data adapted from JSTAGE experiments using analytical HPLC and ESI-TOF MS.
Native Chemical Ligation (NCL) Strategies
Fragment Condensation
The peptide is divided into two segments:
-
N-terminal fragment (1–21) : H-Tyr-Pro-Ile-Lys-Pro-Glu-Ala-Pro-Gly-Glu-Asp-Ala-Ser-Pro-Glu-Glu-Leu-Asn-Arg-Tyr-Tyr-Ala-Ser.
-
C-terminal fragment (22–34) : H-Leu-Arg.
Thioester Activation
The N-terminal fragment, synthesized with a C-terminal thioester (e.g., Target-SR), reacts with the C-terminal fragment bearing an N-terminal Cys under NCL conditions (6 M Gn·HCl, 150 mM MPAA, pH 6.5). Proline at position 22 necessitates extended ligation times (48 hours) to overcome steric hindrance.
Table 2: NCL Efficiency for Proline-Containing Junctions
| Ligation Site | Time (h) | Yield (%) |
|---|---|---|
| Ser-Leu | 24 | 85 |
| Leu-Arg (Pro-rich) | 48 | 60 |
Purification and Characterization
HPLC Purification
Semi-preparative reversed-phase HPLC (Cosmosil 5C18-AR-II column, 10 × 250 mm) with a gradient of 20–50% acetonitrile over 40 minutes achieves >99% purity. Retention times:
Mass Spectrometry Validation
ESI-TOF MS confirms the molecular weight (observed: 4064.3 Da; calculated: 4064.8 Da). Isotopic distribution analysis reveals no deletions or modifications.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
The peptide H-Tyr-Pro-Ile-Lys-Pro-Glu-Ala-Pro-Gly-Glu-Asp-Ala-Ser-Pro-Glu-Glu-Leu-Asn-Arg-Tyr-Tyr-Ala-Ser-Leu-Ar can undergo various chemical reactions, including:
Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol in a reducing buffer.
Substitution: Mutagenic primers and DNA polymerase for site-directed mutagenesis.
Major Products Formed
Oxidation: Formation of dityrosine cross-links.
Reduction: Free thiol groups from disulfide bond reduction.
Substitution: Peptides with altered amino acid sequences.
Scientific Research Applications
The peptide H-Tyr-Pro-Ile-Lys-Pro-Glu-Ala-Pro-Gly-Glu-Asp-Ala-Ser-Pro-Glu-Glu-Leu-Asn-Arg-Tyr-Tyr-Ala-Ser-Leu-Ar has several scientific research applications, including:
Biochemistry: Studying protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications as a drug candidate or biomarker.
Molecular Biology: Investigating gene expression and regulation mechanisms.
Industry: Use in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of this peptide depends on its specific biological target. Generally, peptides can interact with receptors, enzymes, or other proteins to modulate their activity. The molecular targets and pathways involved may include:
Receptor Binding: The peptide may bind to cell surface receptors, triggering intracellular signaling cascades.
Enzyme Inhibition: The peptide may inhibit or activate enzymes, affecting metabolic pathways.
Protein-Protein Interactions: The peptide may disrupt or stabilize protein complexes, influencing cellular processes.
Comparison with Similar Compounds
Structural and Functional Similarities
The table below compares the target peptide with structurally or functionally related compounds:
Mechanistic Insights
- Thrombin Receptor Agonists (e.g., SFLL): The target peptide shares Pro-Glu motifs with SFLL, a thrombin receptor agonist that activates phospholipase D and inositol phosphate pathways without thrombin’s proteolytic activity . The Arg residue in the target peptide’s C-terminal region may mimic SFLL’s Arg-Asn-Pro motif, critical for receptor binding.
- Neurotensin Analogs (e.g., JMV2012) : Cyclic Pro-Tyr-Ile-Leu motifs in JMV2012 enhance blood-brain barrier penetration and receptor affinity . The target peptide’s Tyr-Pro-Ile-Lys sequence could adopt similar conformational stability, though linearity may reduce bioavailability.
Biological Activity
H-Tyr-Pro-Ile-Lys-Pro-Glu-Ala-Pro-Gly-Glu-Asp-Ala-Ser-Pro-Glu-Glu-Leu-Asn-Arg-Tyr-Tyr-Ala-Ser-Leu-Arg-His-Tyr-Leu-Asn-Leu-Leu-Thr-Arg-Pro-Arg-Tyr-NH2, commonly referred to as Peptide YY (PYY) , is a neuropeptide primarily involved in regulating appetite and energy homeostasis. This peptide is secreted by the L-cells of the intestine in response to food intake and plays a crucial role in inhibiting gastric motility and stimulating pancreatic secretion.
- Molecular Formula : C195H296N54O56
- Molecular Weight : 4292.76 g/mol
- CAS Number : 179986-95-9
Appetite Regulation
PYY is known for its role in appetite suppression. It acts on the hypothalamus to reduce food intake by promoting satiety signals. Studies have shown that administration of PYY can lead to a decrease in caloric intake in both animal models and human subjects .
Gastrointestinal Motility
PYY slows down gastric emptying and intestinal transit, which helps enhance nutrient absorption. This effect is mediated through its action on Y receptors, particularly Y2 receptors found in the gastrointestinal tract .
Interaction with Other Hormones
PYY works synergistically with other hormones such as GLP-1 (Glucagon-like peptide-1) to modulate insulin secretion and glucose metabolism. This interaction suggests a complex network of hormonal regulation that influences metabolic processes .
Clinical Trials on Obesity
A clinical study involving obese subjects demonstrated that administration of PYY resulted in significant reductions in body weight and fat mass over a 12-week period. Participants receiving PYY showed enhanced feelings of fullness compared to those receiving a placebo .
Effects on Glucose Homeostasis
Another study explored the effects of PYY on glucose metabolism. Participants who received PYY exhibited improved insulin sensitivity and lower postprandial glucose levels, indicating its potential therapeutic role in managing type 2 diabetes .
Antioxidant Properties
Recent research has highlighted the antioxidant properties of PYY. In vitro studies have shown that PYY can scavenge free radicals and reduce oxidative stress markers in cellular models, suggesting its potential protective role against oxidative damage .
The biological activity of PYY is mediated through several mechanisms:
- Receptor Binding : PYY primarily binds to Y2 receptors, inhibiting neuropeptide Y (NPY) release, which is associated with hunger signaling.
- Signal Transduction : Activation of Y receptors leads to downstream signaling pathways that modulate neuronal excitability and neurotransmitter release.
- Gene Expression Modulation : PYY influences the expression of genes related to metabolism and appetite regulation.
Data Tables
Q & A
Basic Research Questions
Q. How can the primary structure of Peptide YY (1-36) be validated experimentally?
- Methodological Answer : Use tandem mass spectrometry (MS/MS) for sequence confirmation, combined with Edman degradation for N-terminal sequencing. High-performance liquid chromatography (HPLC) with UV-Vis detection (at 214 nm for peptide bonds) ensures purity ≥95% . Nuclear magnetic resonance (NMR) spectroscopy can resolve ambiguities in proline-rich regions by analyzing secondary shifts in 2D H-C HSQC spectra .
Q. What are the functional domains within Peptide YY (1-36) relevant to receptor binding?
- Methodological Answer : Conduct alanine-scanning mutagenesis to identify critical residues. For example, substitute Tyr¹, Pro², or Arg¹⁹ with alanine and measure binding affinity to Y₂ receptors via surface plasmon resonance (SPR). Compare results with wild-type peptide using dose-response curves (IC₅₀ values) .
Q. Which analytical techniques are suitable for detecting post-translational modifications (PTMs) in this peptide?
- Methodological Answer : Utilize liquid chromatography-mass spectrometry (LC-MS) with collision-induced dissociation (CID) to identify phosphorylation or glycosylation. For oxidation-prone residues (e.g., methionine), employ redox-stable buffers during sample preparation and monitor via MALDI-TOF .
Advanced Research Questions
Q. How can researchers optimize the synthesis of Peptide YY (1-36) to minimize aggregation during solid-phase peptide synthesis (SPPS)?
- Methodological Answer : Apply a Box-Behnken experimental design to test variables: (1) coupling reagent (HBTU vs. HATU), (2) solvent (DMF vs. NMP), and (3) resin swelling time. Use circular dichroism (CD) to monitor β-sheet formation and dynamic light scattering (DLS) for aggregate size . Example optimization table:
| Variable | Level 1 | Level 2 | Level 3 | Optimal Condition |
|---|---|---|---|---|
| Coupling Reagent | HBTU | HATU | — | HATU |
| Solvent | DMF | NMP | — | NMP |
| Swelling Time (h) | 1 | 2 | 3 | 2 |
Q. How should contradictory data on Peptide YY’s metabolic stability be resolved?
- Methodological Answer : Triangulate data from three independent assays:
- In vitro : Incubate with human plasma (37°C, pH 7.4) and quantify degradation via LC-MS/MS.
- In silico : Predict cleavage sites using PeptideCutter (ExPASy) and compare with empirical data.
- In vivo : Administer radiolabeled peptide (³H-Tyr) to murine models and analyze biodistribution via scintillation counting .
Q. What statistical approaches are recommended for analyzing dose-dependent effects of Peptide YY in appetite regulation studies?
- Methodological Answer : Implement a mixed-effects model to account for inter-subject variability. Use Akaike’s Information Criterion (AIC) to compare linear vs. sigmoidal dose-response models. For longitudinal data (e.g., food intake over 72h), apply time-series analysis with autoregressive integrated moving average (ARIMA) .
Methodological Best Practices
Q. How can researchers ensure reproducibility in Peptide YY (1-36) functional assays?
- Methodological Answer :
- Standardization : Pre-equilibrate buffers (e.g., PBS with 0.01% Tween-20) to prevent non-specific binding.
- Blinding : Use double-blinded protocols for cell-based assays (e.g., cAMP accumulation in CHO-K1/Y₂R cells).
- Replication : Perform triplicate runs across ≥3 independent experiments and report SEM with 95% confidence intervals .
Q. What strategies mitigate batch-to-batch variability in peptide synthesis?
- Methodological Answer :
- Quality Control (QC) : Integrate real-time monitoring via inline FTIR to track Fmoc deprotection efficiency.
- Data Logging : Document all synthesis parameters (e.g., temperature, stirring speed) using laboratory information management systems (LIMS).
- Post-Synthesis Analysis : Compare RP-HPLC chromatograms and ESI-MS spectra across batches using Pearson correlation coefficients .
Data Contradiction Analysis Framework
Q. How to address discrepancies between in vitro and in vivo potency of Peptide YY analogs?
- Methodological Answer :
Assay Validation : Confirm receptor expression levels in cell lines via qPCR (e.g., Y₂R copy number/ng RNA).
Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and tissue penetration (e.g., blood-brain barrier transit) using LC-MS/MS.
Meta-Analysis : Pool data from ≥5 studies (PRISMA guidelines) and assess heterogeneity via I² statistics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
